molecular formula C12H12N2O2S B14239088 3,5-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide CAS No. 476296-73-8

3,5-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide

Cat. No.: B14239088
CAS No.: 476296-73-8
M. Wt: 248.30 g/mol
InChI Key: MJHCBYJRGGBQBH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of thiazole derivatives. . This compound features a benzamide moiety substituted with a thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3,5-dimethylbenzoic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction proceeds through cyclization and subsequent oxidation steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide and thiazole rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

476296-73-8

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

3,5-dimethyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide

InChI

InChI=1S/C12H12N2O2S/c1-7-3-8(2)5-9(4-7)11(16)14-12-13-10(15)6-17-12/h3-5H,6H2,1-2H3,(H,13,14,15,16)

InChI Key

MJHCBYJRGGBQBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N=C2NC(=O)CS2)C

Origin of Product

United States

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